molecular formula C17H17Cl2FN2O3S B345804 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine CAS No. 441315-23-7

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine

Katalognummer: B345804
CAS-Nummer: 441315-23-7
Molekulargewicht: 419.3g/mol
InChI-Schlüssel: JDSCMNFHGSXQFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection and subsequent functionalization steps introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The dichloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The combination of dichloro, methoxy, sulfonyl, and fluorophenyl groups makes it a versatile compound for various scientific research and industrial applications.

Eigenschaften

CAS-Nummer

441315-23-7

Molekularformel

C17H17Cl2FN2O3S

Molekulargewicht

419.3g/mol

IUPAC-Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine

InChI

InChI=1S/C17H17Cl2FN2O3S/c1-25-17-15(7-6-14(18)16(17)19)26(23,24)22-10-8-21(9-11-22)13-4-2-12(20)3-5-13/h2-7H,8-11H2,1H3

InChI-Schlüssel

JDSCMNFHGSXQFP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Kanonische SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.